5'-Chloro-5-deoxy-guanosine
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Overview
Description
5’-Chloro-5-deoxy-guanosine: is a modified nucleoside derived from guanosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5-deoxy-guanosine typically involves the chlorination of guanosine. One common method is the reaction of guanosine with hypochlorous acid (HOCl) under controlled conditions. The reaction is carried out in an aqueous medium at a neutral pH to ensure selective chlorination at the 5’ position .
Industrial Production Methods: Industrial production of 5’-Chloro-5-deoxy-guanosine may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-5-deoxy-guanosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium thiolate or primary amines in an aqueous or organic solvent can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Products: Various 5’-substituted guanosine derivatives, depending on the nucleophile used.
Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-guanosine.
Scientific Research Applications
Chemistry: 5’-Chloro-5-deoxy-guanosine is used as a building block in the synthesis of nucleic acid analogs and other modified nucleosides .
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA structure and function .
Medicine: The compound has potential therapeutic applications, particularly as an adenosine receptor agonist. It has been shown to alleviate neuropathic pain in animal models without affecting motor or cardiovascular functions .
Industry: In the pharmaceutical industry, 5’-Chloro-5-deoxy-guanosine is used in the development of antiviral and anticancer drugs .
Mechanism of Action
5’-Chloro-5-deoxy-guanosine exerts its effects primarily through interaction with adenosine receptors. It acts as a selective agonist for the adenosine A1 receptor, modulating pain perception and inflammatory responses. The compound’s mechanism involves binding to the receptor and triggering downstream signaling pathways that result in analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
- 8-Chloro-2’-deoxyguanosine
- 5-Chloro-2’-deoxycytidine
- 8-Chloro-2’-deoxyadenosine
Comparison: 5’-Chloro-5-deoxy-guanosine is unique due to its selective chlorination at the 5’ position, which imparts distinct chemical and biological properties. Unlike other chlorinated nucleosides, it has shown significant potential as an adenosine receptor agonist, making it valuable for therapeutic applications .
Properties
Molecular Formula |
C10H12ClN5O4 |
---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-amino-9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19) |
InChI Key |
YBIZLKQGKRXLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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